BH3I-1 -

BH3I-1

Catalog Number: EVT-1571776
CAS Number:
Molecular Formula: C15H14BrNO3S2
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-3-methylbutanoic acid is a valine derivative.
Overview

BH3I-1 is a small-molecule compound recognized for its role as a Bcl-2 inhibitor, specifically targeting pro-survival proteins in the Bcl-2 family. This compound is part of a broader class known as BH3 mimetics, which are designed to mimic the action of BH3-only proteins that promote apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 family members. BH3I-1 has garnered attention in cancer research due to its potential to enhance the efficacy of cancer therapies by inducing cell death in malignant cells.

Source

BH3I-1 was identified through high-throughput screening of chemical libraries aimed at finding compounds that could disrupt the interactions between Bcl-2 family proteins. It is derived from a thiazolidin scaffold and has been studied extensively in various preclinical models to evaluate its therapeutic potential against different types of cancer, particularly those resistant to conventional treatments .

Classification

BH3I-1 is classified as a Bcl-2 inhibitor and falls under the category of BH3 mimetics. These compounds are characterized by their ability to bind to anti-apoptotic proteins, thereby promoting apoptosis in cells that depend on these proteins for survival. BH3I-1 specifically targets Bcl-xL and other related proteins, making it a valuable candidate in cancer therapy .

Synthesis Analysis

Methods

The synthesis of BH3I-1 involves several key steps that typically include:

  1. Formation of Thiazolidin Derivative: The initial step involves creating a thiazolidin core structure, which serves as the backbone for further modifications.
  2. Chemical Modifications: Various substituents are introduced to enhance binding affinity and selectivity for Bcl-2 family proteins.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis often employs standard organic chemistry techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Column Chromatography: For purification of intermediates and final compounds.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of BH3I-1 features a thiazolidin ring fused with various functional groups that enhance its interaction with Bcl-2 family proteins. The specific arrangement of atoms allows for optimal binding within the hydrophobic grooves of these proteins.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O₂S
  • Molecular Weight: 281.35 g/mol
  • Key functional groups that facilitate binding include amine and carbonyl groups which play critical roles in molecular interactions.
Chemical Reactions Analysis

Reactions

BH3I-1 primarily engages in molecular interactions with Bcl-2 family proteins through competitive inhibition. This involves:

  1. Binding Mechanism: BH3I-1 competes with natural BH3-only proteins for binding sites on anti-apoptotic proteins like Bcl-xL.
  2. Induction of Apoptosis: Upon binding, BH3I-1 promotes the oligomerization of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent release of cytochrome c.

Technical Details

Studies have shown that BH3I-1 effectively disrupts the interaction between Bcl-xL and pro-apoptotic partners at low micromolar concentrations, demonstrating its potency as an apoptosis inducer .

Mechanism of Action

Process

The mechanism by which BH3I-1 induces apoptosis involves several steps:

  1. Inhibition of Anti-Apoptotic Proteins: By binding to Bcl-xL, BH3I-1 prevents it from sequestering pro-apoptotic factors.
  2. Activation of Pro-Apoptotic Pathways: This inhibition allows Bax and Bak to oligomerize, forming pores in the mitochondrial membrane.
  3. Release of Cytochrome c: The release triggers downstream apoptotic signaling cascades involving caspases.

Data

Experimental evidence indicates that BH3I-1 can induce apoptosis in various cancer cell lines, supporting its potential therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

BH3I-1 is typically characterized by:

  • Appearance: Solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Ability to penetrate cell membranes due to its lipophilic nature.

Relevant analyses often involve:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry for molecular weight confirmation.
Applications

Scientific Uses

BH3I-1 has significant implications in cancer research:

  1. Cancer Therapy: It serves as a potential therapeutic agent for cancers characterized by overexpression of anti-apoptotic Bcl-2 family members.
  2. Combination Therapy: It can be used alongside other chemotherapeutic agents to enhance apoptotic responses in resistant tumors.
  3. Research Tool: As a BH3 mimetic, it aids in studying apoptotic pathways and developing further inhibitors targeting Bcl-2 family proteins.
Introduction to BH3I-1

Chemical Characterization of BH3I-1

Molecular Structure and Physicochemical Properties

BH3I-1 possesses the chemical name (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid and a molecular weight of 400.31 g/mol. Its structure integrates a thioxothiazolidinone core linked to a 4-bromophenyl moiety and a branched carboxylic acid chain. This configuration enables critical interactions with the hydrophobic BH3-binding groove of anti-apoptotic proteins. The bromobenzylidene group enhances target affinity through hydrophobic contacts, while the carboxylic acid contributes to solubility and hydrogen bonding potential [1] [3] [6].

Key Physicochemical Properties:

  • Solubility: Highly soluble in DMSO (≥40 mg/mL; 100 mg/mL per some sources), but insoluble in water and ethanol. This property necessitates DMSO-based stock solutions for cellular assays [3] [6].
  • Storage Stability: Stable for 2-3 years as a solid at -20°C, though solutions have shorter stability (1-2 years at -80°C) [1] [3].
  • Appearance: Light yellow to yellow solid [1] [8].

Table 1: Physicochemical Profile of BH3I-1

PropertyValue
CAS Number300817-68-9
Molecular FormulaC₁₅H₁₄BrNO₃S₂
Molecular Weight400.31 g/mol
Solubility (DMSO)40–100 mg/mL
Solubility (Water)Insoluble
Solubility (Ethanol)13 mg/mL (limited)
Storage Conditions-20°C (solid); -80°C (solutions)
AppearanceLight yellow to yellow solid

Target Specificity in the Bcl-2 Protein Family

BH3I-1 primarily inhibits Bcl-xL and Bcl-2 by competitively disrupting their interactions with pro-apoptotic BH3 domains. Fluorescence polarization (FP) assays reveal a Kᵢ of 2.4 ± 0.2 μM for Bcl-xL/Bak BH3 peptide binding, while NMR studies confirm direct engagement with the BH3-binding pocket of Bcl-xL (Kᵢ = 7.8 ± 0.9 μM). Though designed for Bcl-2/Bcl-xL, BH3I-1 exhibits notable promiscuity, inhibiting the p53/MDM2 interaction with a Kd of 5.3 μM—comparable to its affinity for Bcl-2 family targets. This off-target activity highlights the structural similarities among helical domain interaction sites and underscores a key challenge in BH3 mimetic development [1] [2] [3].

Table 2: Target Affinity Profile of BH3I-1

Target InteractionAffinity (μM)Assay Type
Bcl-xL/Bak BH3Kᵢ = 2.4 ± 0.2Fluorescence Polarization
Bcl-xL BH3-binding pocketKᵢ = 7.8 ± 0.9NMR
p53/MDM2Kd = 5.3Fluorescence Polarization
Bcl-2/BimModerate inhibitionLuciferase assay

Mechanistically, BH3I-1 binds the hydrophobic groove of anti-apoptotic proteins, preventing them from sequestering pro-apoptotic partners like Bak, Bax, and BIM. This displacement triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. Cellular studies confirm BH3I-1 (30–90 μM) induces cytochrome c release and reduces viability in Jurkat and FL5.12 cells, effects attenuated by caspase inhibition (zVAD-FMK) [1] [3] [6].

Historical Context of BH3 Mimetics in Apoptosis Research

The development of BH3I-1 emerged from foundational work on the Bcl-2 protein family. Key discoveries included:

  • BH3 Domain Identification (1995): Landmark studies established the BH3 domain as essential for pro-apoptotic function in proteins like BAK and BIK, defining its role in heterodimerization with anti-apoptotic members (Bcl-2, Bcl-xL) [4] [7].
  • Genetic Validation (1998–2002): C. elegans studies revealed EGL-1 (a BH3-only protein) as essential for developmental apoptosis, while mouse knockouts demonstrated BIM’s role in lymphocyte homeostasis. This cemented BH3-only proteins as apical apoptosis regulators [4] [7].
  • Rational Design Era (Early 2000s): BH3I-1 was among the first synthetic compounds designed to mimic BH3 domain functionality. Computer-assisted screening optimized early leads like BH3I-1 and BH3I-2, focusing on inhibition of Bcl-xL/BH3 peptide binding [6] [9].

BH3I-1’s significance lies in its role as a proof-of-concept molecule, demonstrating that small molecules could disrupt intracellular protein complexes governing apoptosis. It paved the way for selective inhibitors like venetoclax (BCL-2-specific) and navitoclax (BCL-2/BCL-xL), now clinically approved for hematologic malignancies [2] [7] [9].

Research Significance in Oncological and Cell Biology Studies

Cancer Cell Vulnerability Profiling

BH3I-1 has been instrumental in defining "mitochondrial priming"—the pre-apoptotic tension in cancer cells between pro- and anti-apoptotic Bcl-2 members. Studies using BH3I-1 revealed that cancer cells with high priming undergo apoptosis more readily when this balance is disrupted. For example, in AML, BH3I-1 helped validate the PRIMABs diagnostic platform, which uses conformation-specific antibodies to detect BIM/anti-apoptotic protein complexes as biomarkers of drug sensitivity. This approach predicts responses to BH3 mimetics and cytarabine-based therapies [5] [6].

Autophagy and Non-Apoptotic Functions

Beyond apoptosis, BH3I-1 informed the role of Bcl-2 proteins in autophagy regulation. It disrupts Bcl-2/BCL-xL interactions with Beclin 1 (a BH3-only autophagy effector), thereby promoting autophagosome formation. This dual role in apoptosis and autophagy highlights the functional versatility of BH3 domain interactions and positions BH3I-1 as a tool for studying cellular homeostasis [4] [7].

Overcoming Apoptotic Blockades

In cancer models, BH3I-1 demonstrated that Bcl-xL overexpression confers resistance to conventional chemotherapies. However, cells lacking Bax/Bak remain resistant to BH3I-1, confirming its dependence on the intrinsic apoptotic pathway. This insight guides combination therapies—e.g., BH3 mimetics with DNA-damaging agents—to overcome apoptotic evasion [3] [6].

Limitations and Legacy

While largely superseded by clinically optimized BH3 mimetics, BH3I-1 remains relevant for:

  • Mechanistic Studies: Its promiscuity aids in exploring cross-talk between apoptotic pathways and other helical-domain interactions (e.g., p53/MDM2) [1] [2].
  • Tool Compound Utility: Used at 30–90 μM in cell-based assays to probe Bcl-2 family dependencies without requiring genetic manipulation [3] [6].
  • Resistance Modeling: Studies in Bax/Bak knockout cells reveal mechanisms of innate resistance to BH3 mimetics [6].

Table 3: Key Research Applications of BH3I-1

Research AreaApplicationModel System
Mitochondrial PrimingValidation of PRIMABs diagnostic platformAML patient samples
Autophagy RegulationDisruption of Bcl-xL/Beclin 1 complexesCell lines
Apoptotic ResistanceBcl-xL-dependent chemo-resistance modelsJurkat/FL5.12 cells
Off-target Profilingp53/MDM2 inhibition studiesFluorescence assays

Properties

Product Name

BH3I-1

IUPAC Name

2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Molecular Formula

C15H14BrNO3S2

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7-

InChI Key

COHIEJLWRGREHV-XFFZJAGNSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.